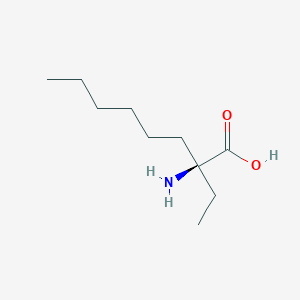

(2S)-2-Amino-2-ethyloctanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-Amino-2-ethyloctanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s worth noting that similar compounds have been found to interact with enzymes such asserine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair, amino acid metabolism, and other vital cellular processes .

Mode of Action

This could lead to alterations in the metabolic pathways that the enzyme is involved in .

Biochemical Pathways

If we consider its potential interaction with serine hydroxymethyl transferase, it could influence the one-carbon metabolic pathway . This pathway is involved in various critical cellular processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions .

Pharmacokinetics

The pharmacokinetic properties of (2S)-2-Amino-2-ethyloctanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. It’s important to note that the pharmacokinetics of a compound significantly influence its efficacy and safety profile .

Result of Action

Given its potential interaction with serine hydroxymethyl transferase, it could influence various cellular processes, including dna synthesis and repair, amino acid metabolism, and methylation reactions .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH levels could impact the compound’s stability and interaction with its target. Acidophilic microorganisms thrive in highly acidic environments (pH 3 or below) and are known to survive in high concentrations of metals . Therefore, the environmental pH and presence of metals could potentially influence the action of this compound.

生物活性

(2S)-2-Amino-2-ethyloctanoic acid, also known as (S)-2-amino-2-ethylhexanoic acid, is a chiral amino acid that has garnered interest in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

This compound is characterized by its chiral center, which influences its interaction with biological systems. Its structure allows it to participate in various biochemical processes, making it a valuable compound for research and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the carboxyl group can engage in ionic interactions, modulating enzyme activity and influencing metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways critical for cellular function.

- Receptor Interaction : Its structural similarity to neurotransmitters suggests potential roles in neuromodulation.

Biological Activity

Research has highlighted several areas where this compound exhibits significant biological activity:

- Neurological Effects : Due to its structural resemblance to neurotransmitters, it has been investigated for potential therapeutic applications in neurological disorders.

- Metabolic Pathways : The compound plays a role in various metabolic pathways and is considered a precursor for biologically active compounds.

- Toxicological Profile : Studies indicate that while it can induce certain physiological changes at high doses, its overall safety profile is favorable when used within recommended limits .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Table 1: Summary of Research Findings

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

- Pharmaceutical Development : Its role as a chiral building block is crucial in synthesizing complex organic molecules for drug development.

- Cosmetic Industry : Investigated for its safety and efficacy in cosmetic formulations due to its skin-conditioning properties.

特性

IUPAC Name |

(2S)-2-amino-2-ethyloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@](CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553278 |

Source

|

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114781-19-0 |

Source

|

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。